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molecular formula CClF3<br>CF3Cl B1293557 Chlorotrifluoromethane CAS No. 75-72-9

Chlorotrifluoromethane

Cat. No. B1293557
M. Wt: 104.46 g/mol
InChI Key: AFYPFACVUDMOHA-UHFFFAOYSA-N
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Patent
US04215044

Procedure details

A solution of 18.8 g (0.07 mol) of the aforesaid α-trimethylsiloxystilbene in 200 ml of chlorotrifluoromethane was cooled to -70° C. and 7.3 g (0.07 mol) of trifluoromethyl hypofluorite were passed into the solution over a 3 hour period. The reaction mixture then was warmed to room temperature and evaporated to dryness under reduced pressure to give a white solid. Recrystallization from heptane gave 10.81 g (72% yield) of α-fluoro-α-phenylacetophenone as colorless crystals: mp 50°-51° C.; 19F NMR (CDCl3) δ-176.5 ppm (d, J=49 Hz); 1H NMR (CDCl3) δ 6.52 ppm (d, J=49 Hz, 1H), 7.2-8.2 ppm (m, 10H). Anal. Calcd. for C14H11FO: C, 78.49; H, 5.18; F, 8.87; Found: C, 78.52; H, 5.13; F, 8.65.
Name
α-trimethylsiloxystilbene
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][C:4](=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[F:20]OC(F)(F)F>ClC(F)(F)F>[F:20][CH:11]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3]

Inputs

Step One
Name
α-trimethylsiloxystilbene
Quantity
18.8 g
Type
reactant
Smiles
C[Si](OC(C1=CC=CC=C1)=CC1=CC=CC=C1)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
ClC(F)(F)F
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
FOC(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from heptane

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.81 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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